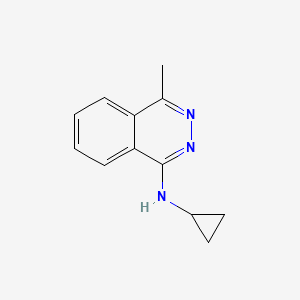![molecular formula C8H13NO5S B7541701 Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)
Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate, also known as MDTA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development and medicinal chemistry. MDTA is a derivative of thiolane-3-carboxylic acid, which is a sulfur-containing amino acid that is found in some proteins. MDTA has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate is believed to act as a nucleophile, reacting with electrophilic groups in biological molecules such as proteins and nucleic acids. This reactivity allows Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate to modify the structure and function of these molecules, potentially leading to changes in cellular signaling pathways and gene expression. The exact mechanism of action of Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate is still being studied, but its reactivity and potential for chemical modification make it a valuable tool in medicinal chemistry research.
Biochemical and Physiological Effects:
Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate has been shown to have various biochemical and physiological effects, such as inhibiting the growth of cancer cells and bacteria. Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases. Additionally, Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate has been studied for its potential use as a drug delivery system, as it can be conjugated to various molecules and targeted to specific tissues or cells.
实验室实验的优点和局限性
Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate has several advantages for use in lab experiments, such as its high reactivity and versatility in chemical modification. However, Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate also has limitations, such as its potential toxicity and instability in certain conditions. Researchers must carefully consider these factors when using Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate in their experiments and take appropriate safety precautions.
未来方向
There are several future directions for research involving Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate, such as exploring its potential as a drug delivery system for targeted cancer therapy. Additionally, further studies could investigate the mechanism of action of Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate and its potential for modifying biological molecules in new and innovative ways. Finally, more research could be done to optimize the synthesis of Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate and its derivatives for improved yields and purity.
合成方法
Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate can be synthesized through a multistep process involving the reaction of thiolane-3-carboxylic acid with various reagents such as ethyl chloroformate and methanol. The resulting product can then be purified through column chromatography or recrystallization. The synthesis of Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate has been optimized to yield high purity and high yields.
科学研究应用
Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate has been studied for its potential applications in drug development, specifically as a building block for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides, which are important biological molecules. Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate has been used as a precursor for the synthesis of various peptidomimetics that have shown promising biological activity, such as antimicrobial and antitumor properties.
属性
IUPAC Name |
methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5S/c1-14-7(10)4-9-8(11)6-2-3-15(12,13)5-6/h6H,2-5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNSUQXPIVLRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

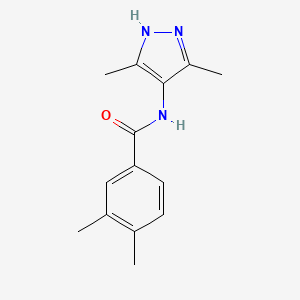
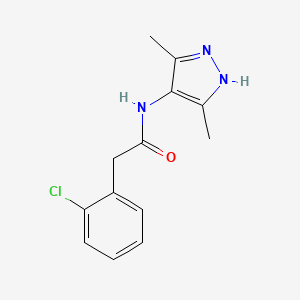

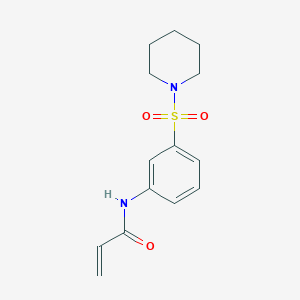
![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
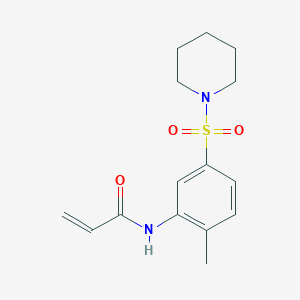
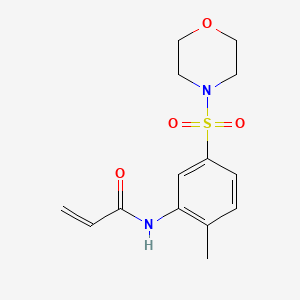
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
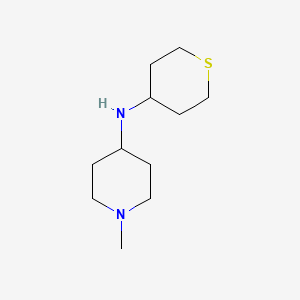
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)
![(2,5-Dimethylthiophen-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541713.png)
